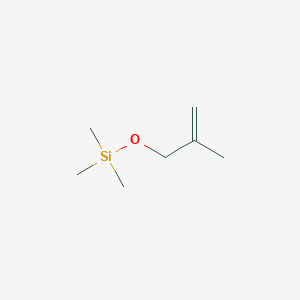

Trimethyl((2-methylallyl)oxy)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-methylprop-2-enoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDVCNBADIDXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CO[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347536 | |

| Record name | Trimethyl((2-methylallyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-85-1 | |

| Record name | Trimethyl((2-methylallyl)oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl((2-methylallyl)oxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((2-methylallyl)oxy)silane, a member of the allyloxysilane family, is a versatile organosilicon compound. Its bifunctional nature, possessing both a reactive allyl group and a labile silyl ether, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and spectral characterization, with a focus on its practical application in research and development. Due to the limited availability of experimental data for this specific compound, information from its close structural analog, allyloxytrimethylsilane, is utilized for comparative purposes where noted.

Chemical and Physical Properties

The properties of this compound are influenced by the trimethylsilyl ether and the 2-methylallyl moieties. The silicon-oxygen bond is susceptible to hydrolysis, while the double bond can undergo various addition reactions.

Table 1: Physicochemical Properties

| Property | This compound (Predicted/Estimated) | Allyloxytrimethylsilane (Analog) | 2-Methyl-2-propen-1-ol (Precursor) |

| Molecular Formula | C₇H₁₆OSi | C₆H₁₄OSi[1] | C₄H₈O[2] |

| Molecular Weight | 144.29 g/mol | 130.26 g/mol [1][3] | 72.11 g/mol [2] |

| CAS Number | Not available | 18146-00-4[1][4] | 513-42-8[2] |

| Boiling Point | ~120-125 °C | 100-102 °C[4][5][6] | 113-115 °C[2] |

| Density | ~0.79 g/mL at 25 °C | 0.773 g/mL at 25 °C[4][5] | 0.857 g/mL at 25 °C[2] |

| Refractive Index (n₂₀/D) | ~1.405 | 1.397[4][5] | 1.426[2] |

| Appearance | Colorless liquid (Predicted) | Clear, colorless liquid[3] | Colorless liquid[2] |

Synthesis

This compound is typically synthesized by the silylation of 2-methyl-2-propen-1-ol. This reaction involves the formation of a silicon-oxygen bond by reacting the hydroxyl group of the alcohol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Chlorotrimethylsilane (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of 2-methyl-2-propen-1-ol and triethylamine in anhydrous diethyl ether under an inert atmosphere at 0 °C, add chlorotrimethylsilane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques. The expected spectral data, based on its structure and comparison with allyloxytrimethylsilane, are summarized below.

Table 2: Predicted Spectral Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -Si(CH₃)₃ | ~0.1 ppm (s, 9H) |

| =C-CH₃ | ~1.7 ppm (s, 3H) | |

| -O-CH₂- | ~3.9 ppm (s, 2H) | |

| CH₂= | ~4.8 ppm (s, 1H), ~4.9 ppm (s, 1H) | |

| ¹³C NMR | -Si(CH₃)₃ | ~0 ppm |

| =C-CH₃ | ~20 ppm | |

| -O-CH₂- | ~70 ppm | |

| CH₂= | ~110 ppm | |

| =C(CH₃)- | ~145 ppm | |

| IR Spectroscopy | Si-O-C stretch | 1080-1120 cm⁻¹ |

| Si-CH₃ stretch | 1250 cm⁻¹, 840 cm⁻¹ | |

| C=C stretch | 1650-1670 cm⁻¹ | |

| =C-H stretch | 3080-3100 cm⁻¹ | |

| Mass Spectrometry (EI) | [M-CH₃]⁺ | 129 m/z |

| [M-CH₂C(CH₃)=CH₂]⁺ | 73 m/z |

Note: NMR chemical shifts are predicted relative to TMS in CDCl₃.

Reactivity and Applications

The reactivity of this compound is dominated by the silyl ether and the allyl functionalities.

-

Silyl Ether Cleavage: The Si-O bond is readily cleaved under acidic or fluoride ion-promoted conditions to regenerate the corresponding alcohol, 2-methyl-2-propen-1-ol. This makes the trimethylsilyl group an excellent protecting group for the hydroxyl function.

-

Allyl Group Reactions: The double bond can undergo a variety of reactions, including electrophilic addition, hydrogenation, and polymerization. The presence of the neighboring oxygen atom can influence the regioselectivity of these reactions.

References

- 1. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-propen-1-ol 98 513-42-8 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. ALLYLOXYTRIMETHYLSILANE | 18146-00-4 [chemicalbook.com]

- 5. 18146-00-4 CAS MSDS (ALLYLOXYTRIMETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ALLYLOXYTRIMETHYLSILANE CAS#: 18146-00-4 [chemicalbook.com]

- 7. industrochem.com [industrochem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl((2-methylallyl)oxy)silane

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl((2-methylallyl)oxy)silane, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound, also known as 2-methylallyl trimethylsilyl ether, is an organosilicon compound that serves as a protected form of 2-methylallyl alcohol. The trimethylsilyl (TMS) group is a widely used protecting group for alcohols due to its ease of introduction, stability under various non-acidic conditions, and facile removal. This allows for selective reactions at other functional groups within a molecule. This guide details a common synthetic route and the analytical methods used to confirm the structure and purity of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via the silylation of 2-methylallyl alcohol. A common and effective method involves the use of chlorotrimethylsilane in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid byproduct.

Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Methylallyl alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylallyl alcohol (1.0 equivalent) and anhydrous diethyl ether.

-

Add triethylamine (1.2 equivalents) to the solution.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on characteristic values for similar structures.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.95 (s, 1H, C=CH₂), ~4.85 (s, 1H, C=CH₂), ~3.95 (s, 2H, O-CH₂), ~1.75 (s, 3H, CH₃-C=), ~0.15 (s, 9H, Si-(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~144 (C=CH₂), ~111 (C=CH₂), ~70 (O-CH₂), ~20 (CH₃-C=), ~0 (Si-(CH₃)₃) |

| IR (neat, cm⁻¹) | ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1660 (C=C stretch), ~1250 (Si-CH₃ symmetric deformation), ~1080 (Si-O-C stretch), ~840 (Si-C stretch) |

| Mass Spec. (EI) | m/z (%): 144 (M⁺), 129 (M⁺ - CH₃), 73 ((CH₃)₃Si⁺) |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

This guide provides the essential details for the successful synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood.

References

Trimethyl((2-methylallyl)oxy)silane CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Trimethyl((2-methylallyl)oxy)silane, focusing on its Chemical Abstracts Service (CAS) number and its key physical properties. Due to the limited availability of comprehensive experimental data in publicly accessible databases, this guide synthesizes information from various sources to provide the most accurate and up-to-date information for research and development applications.

Chemical Identification and Physical Properties

This compound, a member of the organosilicon compound family, is characterized by a trimethylsilyl group bonded to a 2-methylallyl group through an oxygen atom. The systematic IUPAC name for this compound is Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]-.

A summary of the available and related data is presented in the table below for comparative analysis.

| Property | Value | Notes |

| Chemical Name | This compound | |

| Systematic Name | Silane, trimethyl[(2-methyl-2-propen-1-yl)oxy]- | |

| CAS Number | Not definitively available in searched resources | |

| Molecular Formula | C7H16OSi | |

| Molecular Weight | 144.29 g/mol | Calculated |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for the synthesis of similar allyloxysilanes involves the reaction of the corresponding alcohol with a trimethylsilylating agent.

A plausible synthetic route would involve the reaction of 2-methyl-2-propen-1-ol with a suitable trimethylsilylating agent, such as chlorotrimethylsilane, in the presence of a base to neutralize the HCl byproduct. The reaction would likely be carried out in an inert solvent.

General Silylation Reaction Workflow:

Caption: A generalized workflow for the synthesis of alkoxysilanes.

Logical Relationship for Compound Characterization

The process of identifying and characterizing a chemical compound like this compound follows a logical progression from initial identification to detailed property analysis. This workflow is crucial for ensuring the accuracy of the data obtained.

Caption: Logical workflow for identifying and characterizing a chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Trimethyl((2-methylallyl)oxy)silane

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide technique a pour but de fournir une compilation complète des données spectroscopiques pour le Trimethyl((2-methylallyl)oxy)silane. Cependant, après une recherche documentaire approfondie, il a été déterminé que les données spectroscopiques complètes (RMN ¹H, RMN ¹³C, IR et SM) pour ce composé spécifique ne sont pas facilement disponibles dans le domaine public.

Ce document résumera les données disponibles pour des composés structurellement similaires afin de fournir un point de référence, ainsi que des protocoles expérimentaux généraux pour la synthèse et la caractérisation de composés similaires.

Données spectroscopiques de composés structurellement similaires

En l'absence de données directes pour le this compound, les données pour des composés apparentés sont présentées ci-dessous. Il est essentiel de noter que ces données ne sont pas directement transposables mais peuvent offrir un aperçu des plages de déplacements chimiques et des modes de vibration attendus.

Composés similaires notables :

-

Trimethyl(2-méthylallyl)silane (Régioisomère) : Le silicium est lié au carbone de l'unité allylique.

-

Silanes de vinyloxy et de phénoxy triméthyle : L'atome d'oxygène est présent, mais le groupe alkyle diffère.

Tableau 1 : Données de RMN ¹H pour des silanes apparentés

| Composé | Solvant | Déplacements chimiques (δ, ppm) et multiplicité |

| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | CDCl₃ | 7.36 (d, J = 7.4 Hz, 1H), 7.26 – 7.05 (m, 3H), 4.59 (s, 1H), 4.45 (s, 1H), 2.44 (s, 3H), 0.24 (s, 9H)[1] |

| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | CDCl₃ | 7.56 (d, J = 8.2 Hz, 2H), 7.19 (d, J = 8.0 Hz, 2H), 4.95 (d, J = 1.7 Hz, 1H), 4.46 (d, J = 1.9 Hz, 1H), 2.41 (s, 3H), 0.34 (s, 9H)[1] |

| (4-Bromophényl)diméthyl(phényl)silane | CDCl₃ | 7.53-7.50 (m, 4H), 7.41-7.37 (m, 5H), 0.57 (s, 6H)[2] |

Tableau 2 : Données de RMN ¹³C pour des silanes apparentés

| Composé | Solvant | Déplacements chimiques (δ, ppm) |

| Trimethyl((1-(o-tolyl)vinyl)oxy)silane | CDCl₃ | 157.80, 138.96, 135.79, 130.31, 128.67, 127.99, 125.35, 94.83, 20.43, 0.02[1] |

| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | CDCl₃ | 155.71, 137.97, 134.76, 128.73, 125.13, 90.31, 21.11, 0.05[1] |

| (4-Bromophényl)diméthyl(phényl)silane | CDCl₃ | 137.5, 137.1, 135.8, 134.1, 131.0, 129.3, 127.9, 124.0, –2.5[2] |

Tableau 3 : Données IR et SM pour des silanes apparentés

| Composé | Technique | Données caractéristiques |

| Triméthyl(phényl)silane | IR | Bandes d'absorption à 840 cm⁻¹ et 756-754 cm⁻¹ (vibrations d'étirement Si-C), 1250 cm⁻¹ (vibrations de déformation Si-C)[3] |

| (Z)-Triméthyl(2-phénylbut-2-én-1-yl)silane | EI-MS | m/z = 204.3 (M+), 73.2 (TMS+) |

| (4-Bromophényl)diméthyl(phényl)silane | LRMS (EI) | m/z calculé pour C₁₄H₁₅BrSi : 290.01 ; trouvé : 290.0[2] |

Protocoles expérimentaux

Bien qu'un protocole spécifique pour la synthèse du this compound n'ait pas été trouvé, une procédure générale pour la préparation d'éthers d'énol silylés à partir de cétones est décrite ci-dessous. Cette méthode peut potentiellement être adaptée pour la synthèse du composé cible à partir de l'alcool 2-méthylallylique.

Procédure générale pour la synthèse d'éthers d'énol silylés : [1]

-

Une cétone (5,0 mmol) est ajoutée à un ballon à fond rond séché à la flamme à 0 °C sous atmosphère d'azote.

-

Du dichlorométhane anhydre (20 ml) est ajouté au ballon, suivi de triéthylamine (0,85 ml, 6,0 mmol).

-

Le TMSOTf (trifluorométhanesulfonate de triméthylsilyle) (1,0 ml, 6,0 mmol) est ensuite ajouté goutte à goutte à l'aide d'une seringue sur une période de 10 minutes.

-

La réaction est agitée pendant une nuit à température ambiante et suivie par chromatographie sur couche mince (CCM).

-

Une fois la réaction terminée, elle est arrêtée avec une solution aqueuse saturée de NaHCO₃ et diluée avec du DCM.

-

Les phases sont séparées et la phase aqueuse est extraite avec du DCM (3 x 15 ml).

-

Les phases organiques combinées sont lavées avec de la saumure, séchées sur Na₂SO₄ et concentrées sous vide.

Acquisition des données spectroscopiques :

-

RMN : Les spectres RMN ¹H et ¹³C sont généralement enregistrés sur un spectromètre à 400 MHz ou 500 MHz en utilisant du chloroforme deutéré (CDCl₃) comme solvant et du tétraméthylsilane (TMS) comme étalon interne.

-

IR : Les spectres infrarouges sont généralement obtenus à l'aide d'un spectromètre FTIR équipé d'un accessoire à réflectance totale atténuée (ATR).

-

SM : La spectrométrie de masse est généralement réalisée par ionisation par impact électronique (EI) ou par ionisation chimique (CI) sur un spectromètre de masse couplé à un chromatographe en phase gazeuse (GC-MS).

Visualisation du flux de travail

Le diagramme suivant illustre un flux de travail général pour la synthèse et la caractérisation d'un composé organosilicié.

Légende: Flux de travail général pour la synthèse et l'analyse spectroscopique.

References

Trimethyl((2-methylallyl)oxy)silane: A Technical Guide to Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of trimethyl((2-methylallyl)oxy)silane. This versatile reagent participates in a range of carbon-carbon bond-forming reactions, primarily through mechanisms such as the Hosomi-Sakurai allylation, ene reactions, and cycloadditions. This document details the underlying principles of these transformations, provides experimental protocols for key reactions, and presents quantitative data where available. Reaction pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the chemistry of this valuable synthetic building block.

Introduction

This compound is a functionalized allylsilane that serves as a nucleophilic partner in various organic transformations. The presence of the trimethylsiloxy group and the methyl substituent on the allyl moiety significantly influences its reactivity compared to the parent allyltrimethylsilane. The oxygen atom can impact the electron density of the double bond and may also play a role in coordinating to Lewis acids. The methyl group at the 2-position sterically and electronically modifies the nucleophilic center. Understanding these influences is crucial for predicting and controlling the outcomes of its reactions. This guide will focus on the primary reaction mechanisms: the Lewis acid-catalyzed Hosomi-Sakurai reaction, thermal and Lewis acid-catalyzed ene reactions, and cycloaddition reactions.

Synthesis and Characterization

The most common method for the synthesis of this compound is the silylation of 2-methyl-2-propen-1-ol.

General Synthesis Protocol

Reaction: 2-methyl-2-propen-1-ol + Chlorotrimethylsilane --(Base)--> this compound

Experimental Protocol: To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or diethyl ether at 0 °C, chlorotrimethylsilane (1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The resulting ammonium salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound as a colorless liquid.

Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

δ ~4.0 ppm (s, 2H, -O-CH₂ -)

-

δ ~4.9 ppm (br s, 1H, C=CH H)

-

δ ~4.8 ppm (br s, 1H, C=CHH )

-

δ ~1.7 ppm (s, 3H, -C(CH₃ )=CH₂)

-

δ ~0.1 ppm (s, 9H, -Si(CH₃ )₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~143 ppm (C =CH₂)

-

δ ~112 ppm (C=C H₂)

-

δ ~70 ppm (-O-C H₂-)

-

δ ~19 ppm (-C(C H₃)=CH₂)

-

δ ~0 ppm (-Si(C H₃)₃)

-

-

IR (neat):

-

~3080 cm⁻¹ (=C-H stretch)

-

~2960 cm⁻¹ (C-H stretch)

-

~1650 cm⁻¹ (C=C stretch)

-

~1250 cm⁻¹ (Si-CH₃ bend)

-

~1080 cm⁻¹ (Si-O-C stretch)

-

~840 cm⁻¹ (Si-C stretch)

-

Core Reaction Mechanisms

Hosomi-Sakurai Allylation

General Mechanism:

Caption: General mechanism of the Hosomi-Sakurai reaction.

In the context of this compound, the reaction with an aldehyde or ketone in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) would yield a homoallylic ether. The 2-methyl group is expected to favor the formation of a tertiary carbocation intermediate, potentially accelerating the reaction compared to unsubstituted allylsilanes.

Experimental Workflow:

Caption: Typical workflow for a Hosomi-Sakurai reaction.

Quantitative Data:

Data for the Hosomi-Sakurai reaction of this compound is not extensively reported. The table below is illustrative and based on typical yields for similar allylsilanes.

| Electrophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1-3 | 85-95 (estimated) |

| Acetone | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 2-4 | 70-85 (estimated) |

| Cyclohexanone | SnCl₄ | CH₂Cl₂ | -78 to RT | 3-6 | 75-90 (estimated) |

Detailed Experimental Protocol (Hypothetical): To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at -78 °C is added titanium tetrachloride (1.1 mmol) dropwise. The resulting mixture is stirred for 15 minutes. This compound (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic ether.

Ene Reaction

This compound can participate in ene reactions, where it acts as the "ene" component, reacting with an "enophile" containing a multiple bond. This pericyclic reaction involves the transfer of an allylic hydrogen and the formation of a new sigma bond.

General Mechanism:

References

- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 4. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Trimethyl((2-methylallyl)oxy)silane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((2-methylallyl)oxy)silane, a member of the silyl ether family, has emerged as a valuable reagent and intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation and characterization. While the specific historical record of its first synthesis is not prominently documented, its development is intrinsically linked to the broader advancements in organosilicon chemistry. This document consolidates available data on its physical and spectroscopic properties and outlines detailed experimental protocols for its synthesis, providing a crucial resource for researchers in organic chemistry and drug development.

Introduction: The Advent of Silyl Ethers

The discovery and development of organosilicon compounds have revolutionized organic synthesis. The pioneering work of chemists in the mid-20th century laid the foundation for the use of silicon-based reagents as versatile protecting groups and synthetic intermediates. Silyl ethers, in particular, gained prominence due to their unique stability and the mild conditions under which they can be introduced and removed.

The journey of organosilicon chemistry began in the 19th century, but it was in the mid-20th century that their synthetic utility was widely recognized. The development of methods to form silicon-carbon and silicon-oxygen bonds opened up a new frontier in chemical synthesis, enabling chemists to perform complex molecular transformations with greater efficiency and selectivity. This compound is a product of this legacy, serving as a specific tool for the protection of the hydroxyl group in 2-methylallyl alcohol, a valuable building block in its own right.

Discovery and Historical Context

A definitive, isolated discovery of this compound is not clearly demarcated in the historical scientific literature. Its emergence is more of a natural progression of the broader field of silyl ether chemistry. The fundamental reaction for its synthesis, the silylation of an alcohol, was well-established long before this specific compound may have been first prepared.

The general principle of protecting hydroxyl groups by converting them into silyl ethers became a cornerstone of organic synthesis in the latter half of the 20th century. This strategy was crucial for the successful synthesis of complex natural products and pharmaceutical agents. It is highly probable that this compound was first synthesized and used as an intermediate in a larger synthetic sequence, rather than being the focus of a dedicated study. Its existence is a testament to the versatility and predictability of the silylation reaction.

The key reaction, the Williamson ether synthesis adapted for silicon, involves the reaction of an alkoxide or an alcohol in the presence of a base with a trialkylsilyl halide. This straightforward and high-yielding reaction made a vast array of silyl ethers, including this compound, readily accessible to synthetic chemists.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not widely tabulated in common chemical databases. However, based on the known properties of similar silyl ethers and the constituent moieties, the following data can be expected. It is important to note that the isomeric compound, Trimethyl(2-methylallyl)silane (CAS 18292-38-1), where the silicon is bonded directly to a carbon atom, has different physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76634-95-2 |

| Molecular Formula | C₇H₁₆OSi |

| Molecular Weight | 144.29 g/mol |

| Boiling Point | Estimated 120-130 °C |

| Density | Estimated 0.8-0.9 g/mL |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | (s, 9H, Si-(CH₃)₃), (s, 2H, O-CH₂-C), (s, 3H, C-CH₃), (s, 1H, C=CHₐHₑ), (s, 1H, C=CHₐHₑ) |

| ¹³C NMR | (Si-C), (O-CH₂), (C-CH₃), (C=CH₂) |

| IR (cm⁻¹) | ~3080 (C-H, sp²), ~2960 (C-H, sp³), ~1650 (C=C), ~1250 (Si-CH₃), ~1080 (Si-O-C) |

| Mass Spec (m/z) | 144 (M⁺), 129 (M⁺ - CH₃), 73 ((CH₃)₃Si⁺) |

Experimental Protocols

The synthesis of this compound is a standard procedure for the formation of a silyl ether from an alcohol. The following protocol is a generalized method based on well-established procedures for the trimethylsilylation of alcohols.

Synthesis of this compound

Reaction:

Materials:

-

2-Methyl-2-propen-1-ol (1.0 eq)

-

Trimethylsilyl chloride (1.2 eq)

-

Anhydrous triethylamine (1.5 eq) or Imidazole (2.0 eq)

-

Anhydrous dichloromethane (DCM) or diethyl ether as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2-propen-1-ol and the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (triethylamine or imidazole) to the stirred solution.

-

Slowly add trimethylsilyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or diethyl ether) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Visualizations

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

This compound is a valuable, albeit not extensively documented, silyl ether. Its utility stems from the general reliability of silyl ethers as protecting groups for alcohols. While a singular "discovery" is not apparent, its existence is a logical consequence of the development of organosilicon chemistry. This guide provides a consolidated resource for researchers, offering a historical perspective, key physicochemical and spectroscopic data, and a detailed, practical protocol for its synthesis. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the application of such specific and versatile building blocks will undoubtedly increase.

Theoretical Stability of Trimethyl((2-methylallyl)oxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the stability of Trimethyl((2-methylallyl)oxy)silane. In the absence of direct experimental or computational studies on this specific molecule, this paper draws upon established principles of organosilicon chemistry, analogous compound data, and theoretical models to predict its stability profile. The primary focus is on the two main degradation pathways: thermal decomposition and hydrolysis.

Molecular Structure and Bonding Analysis

This compound possesses a central silicon atom bonded to three methyl groups and an oxygen atom, which in turn is bonded to a 2-methylallyl group. The key to its stability lies in the nature of the silicon-oxygen (Si-O) bond and the reactivity of the allylic functional group.

The Si-O bond is known to be significantly stronger than a carbon-oxygen (C-O) single bond.[1] This high bond energy is a primary contributor to the thermal stability of many siloxanes and alkoxysilanes.

Table 1: Comparison of Relevant Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| Si-O (in Me3Si-OMe) | ~452 | [1][2] |

| C-O (in CH3-OH) | ~381 | [3] |

| Si-C (in Me3Si-Me) | ~377 | [2] |

| C-H (in methane) | ~439 | [3] |

| Allylic C-H | ~368 | [3] |

The data in Table 1 highlights the inherent strength of the Si-O bond, suggesting a significant energy input would be required for its homolytic cleavage.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is predicted to be governed by the interplay between the strong Si-O bond and the reactivity of the 2-methylallyl group.

Proposed Thermal Decomposition Mechanism

At elevated temperatures, several decomposition pathways are theoretically plausible. The most likely initial steps involve the weakest bonds in the molecule, excluding the robust Si-O bond.

Figure 1: Proposed initial steps in the thermal decomposition of this compound.

The initiation of decomposition is likely to occur at the 2-methylallyl moiety due to the lower bond dissociation energy of the allylic C-H bonds compared to other bonds in the molecule. Homolytic cleavage would lead to the formation of radical species, which could then initiate a cascade of further reactions.

Experimental Protocols for Thermal Stability Analysis

To experimentally validate these theoretical predictions, the following methodologies are recommended:

-

Thermogravimetric Analysis (TGA): This technique would determine the onset temperature of decomposition and the pattern of mass loss as a function of temperature. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to isolate thermal degradation from oxidative processes.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify the temperatures of endothermic or exothermic events associated with decomposition, providing further insight into the reaction energetics.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful tool for identifying the volatile fragments produced during thermal decomposition. By pyrolyzing the sample at different temperatures and analyzing the resulting products, the decomposition pathway can be elucidated.

Hydrolytic Stability and Degradation Pathways

The presence of the Si-O-C linkage makes this compound susceptible to hydrolysis, particularly in the presence of acid or base catalysts.

Proposed Hydrolysis Mechanism

The hydrolysis of alkoxysilanes is a well-studied process and provides a strong model for predicting the behavior of this compound. The reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the formation of a silanol and 2-methyl-2-propen-1-ol.

Figure 2: Proposed mechanisms for the acid- and base-catalyzed hydrolysis of this compound.

Theoretical studies on the hydrolysis of silicon alkoxides have shown that the barrier heights for these reactions are substantially lower than those for thermal decomposition, indicating that hydrolysis is a more facile degradation pathway under ambient, moist conditions.[4]

The resulting trimethylsilanol is unstable and will readily undergo self-condensation to form hexamethyldisiloxane and water.

Experimental Protocols for Hydrolysis Studies

The following experimental designs are suggested to quantify the hydrolytic stability:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to monitor the disappearance of the starting material and the appearance of the hydrolysis products (trimethylsilanol, 2-methyl-2-propen-1-ol, and hexamethyldisiloxane) over time. This allows for the determination of reaction kinetics.

-

Gas Chromatography (GC): GC can be employed to separate and quantify the volatile components of the reaction mixture, providing another means to follow the reaction progress.

-

Karl Fischer Titration: This method can be used to measure the consumption of water during the hydrolysis reaction, offering a complementary kinetic analysis.

Experiments should be conducted at various pH values and temperatures to fully characterize the stability profile.

Summary of Predicted Stability

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Primary Degradation Pathway | Key Products |

| Anhydrous, Inert Atmosphere, < 200°C | High | - | - |

| Anhydrous, Inert Atmosphere, > 200°C | Moderate to Low | Thermal Decomposition | Hexamethyldisiloxane, organic fragments |

| Aqueous, Neutral pH | Moderate | Slow Hydrolysis | Trimethylsilanol, 2-methyl-2-propen-1-ol |

| Aqueous, Acidic or Basic pH | Low | Catalyzed Hydrolysis | Trimethylsilanol, 2-methyl-2-propen-1-ol |

Conclusion

The theoretical stability of this compound is a balance between the robust Si-O bond and the reactive Si-O-C linkage and allylic group. While thermally stable to a significant degree due to the high Si-O bond energy, it is expected to be susceptible to hydrolysis, a process that is likely to be the primary degradation pathway under typical storage and application conditions where moisture is present. The rate of this hydrolysis will be highly dependent on the pH of the environment. The 2-methylallyl group introduces a potential site for radical-initiated thermal decomposition at elevated temperatures. The experimental protocols outlined in this guide provide a framework for the empirical validation and quantification of these theoretical predictions. This understanding is critical for researchers and professionals in drug development to ensure the stability and shelf-life of formulations containing this and structurally related compounds.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethyl((2-methylallyl)oxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of trimethyl((2-methylallyl)oxy)silane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and computational predictions to offer a robust profile for research and development applications.

Molecular Structure and Identification

This compound, systematically named 1-(trimethylsiloxy)-2-methylprop-2-ene, is an organosilicon compound featuring a trimethylsilyl group ether-linked to a 2-methylallyl moiety.

| Identifier | Value |

| IUPAC Name | 1-(trimethylsiloxy)-2-methylprop-2-ene |

| Synonyms | This compound, Allyl(2-methyl)trimethylsilyl ether |

| CAS Number | Not assigned |

| Molecular Formula | C₇H₁₆OSi |

| Molecular Weight | 144.29 g/mol |

| SMILES | C=C(C)CO--INVALID-LINK--(C)C |

Below is a diagram illustrating the molecular structure of this compound.

Bonding and Spectroscopic Data

The bonding in this compound is characterized by the polar covalent Si-O bond and the C-O bond of the ether linkage. The 2-methylallyl group contains both sp² and sp³ hybridized carbon atoms. While specific experimental bond lengths and angles are not available, theoretical values can be inferred from similar structures.

Table 2: Estimated Bond Parameters

| Bond | Bond Type | Estimated Bond Length (Å) | Estimated Bond Angle |

| Si-O | Single | 1.64 | C-O-Si: ~125° |

| C-O | Single | 1.42 | |

| C=C | Double | 1.34 | |

| C-C | Single | 1.50 | |

| Si-C | Single | 1.87 | |

| C-H | Single | 1.09 |

Spectroscopic data for this compound can be predicted based on the analysis of related compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~0.1 (s, 9H, Si-(CH₃)₃), ~1.7 (s, 3H, C-CH₃), ~3.9 (s, 2H, O-CH₂), ~4.8 (m, 2H, C=CH₂) |

| ¹³C NMR | δ (ppm): ~-1 (Si-(CH₃)₃), ~20 (C-CH₃), ~70 (O-CH₂), ~110 (C=CH₂), ~145 (C=CH₂) |

| IR | ν (cm⁻¹): ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1650 (C=C stretch), ~1250 (Si-CH₃ bend), ~1080 (Si-O-C stretch), ~840 (Si-C stretch) |

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of silyl ethers is the reaction of an alcohol with a silyl halide in the presence of a base.[1] The following protocol is a proposed method for the synthesis of this compound.

Materials:

-

2-methylallyl alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylallyl alcohol (1.0 eq) and triethylamine (1.2 eq) dissolved in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the salt with a small amount of anhydrous THF.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the crude product over anhydrous sodium sulfate.

-

Purify the resulting oil by fractional distillation under reduced pressure to yield pure this compound.

Logical Relationships in Characterization

The characterization of the synthesized product would follow a logical workflow to confirm its identity and purity.

This guide provides a foundational understanding of this compound for its potential use in research and development. The provided data, although largely predictive, is based on well-established principles of organic and organosilicon chemistry. Experimental verification of these properties is recommended for any critical applications.

References

Chemical Reactivity Profile of Trimethyl((2-methylallyl)oxy)silane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((2-methylallyl)oxy)silane is a versatile organosilicon compound that serves as a valuable intermediate and protecting group in organic synthesis. This technical guide provides a comprehensive overview of its chemical reactivity, stability, and applications, with a focus on its role in carbon-carbon bond formation and as a protective moiety for alcohols. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its effective utilization in research and development.

Introduction

This compound, a silyl ether of 2-methyl-2-propen-1-ol, combines the reactivity of an allylic double bond with the properties of a trimethylsilyl (TMS) protecting group. The presence of the silicon-oxygen bond significantly influences its chemical behavior, rendering it susceptible to cleavage under acidic or fluoride-mediated conditions, a key feature for its use as a protecting group. Furthermore, the allylic system participates in a range of addition and rearrangement reactions, making it a useful building block in synthetic chemistry. This document outlines the core reactivity profile of this compound, providing practical guidance for its application in the laboratory.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on analogous compounds.

Table 1: Estimated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆OSi |

| Molecular Weight | 144.29 g/mol |

| Boiling Point | Approx. 120-130 °C |

| Density | Approx. 0.8 g/mL |

| Refractive Index | Approx. 1.42 |

Table 2: Estimated Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~4.9 (s, 2H, =CH₂), ~3.9 (s, 2H, OCH₂), ~1.7 (s, 3H, CH₃), ~0.1 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~142 (=C), ~112 (=CH₂), ~70 (OCH₂), ~20 (CH₃), ~0 (Si(CH₃)₃) |

| IR (neat) | ~3080 cm⁻¹ (=C-H str.), ~2960 cm⁻¹ (C-H str.), ~1660 cm⁻¹ (C=C str.), ~1250 cm⁻¹ (Si-CH₃), ~1080 cm⁻¹ (Si-O-C str.), ~840 cm⁻¹ (Si-C) |

| Mass Spec. (EI) | m/z 129 (M-CH₃)⁺, 73 (Si(CH₃)₃)⁺ |

Chemical Reactivity and Synthetic Applications

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of 2-methyl-2-propen-1-ol. Several standard procedures can be employed, with the choice of silylating agent and base influencing the reaction conditions and yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Trimethylsilyl Chloride (TMSCl)

-

To a solution of 2-methyl-2-propen-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add trimethylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound.

Table 3: Comparison of Silylation Methods

| Silylating Agent | Base | Solvent | Typical Yield |

| TMSCl | Triethylamine | DCM | 85-95% |

| HMDS | (Catalytic) | Neat or DCM | 90-98% |

| TMSOTf | 2,6-Lutidine | DCM | >95% |

Role as a Protecting Group and Deprotection

The trimethylsilyl ether moiety is a common protecting group for alcohols due to its ease of installation and selective removal under mild conditions.[1][2]

Caption: Deprotection of the TMS ether to regenerate the alcohol.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of TBAF in THF (1.1 eq).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Lewis Acid-Catalyzed Reactions with Electrophiles

While the Hosomi-Sakurai reaction traditionally involves allylsilanes (C-Si bond), a similar reaction pathway can be envisioned for allyloxysilanes. In the presence of a Lewis acid, this compound can act as a nucleophile, reacting with electrophiles such as aldehydes. The reaction likely proceeds through an oxonium ion intermediate, followed by attack of the double bond on the activated electrophile. The resulting β-carbocation is stabilized by the silicon atom, which is subsequently eliminated.

References

Methodological & Application

Application Notes and Protocols: Stereospecific Synthesis of Allylsilanes Utilizing Trimethyl((2-methylallyl)oxy)silane and Related Silyl Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and mechanistic insights into the stereospecific synthesis of allylsilanes, valuable intermediates in organic synthesis and drug development. We present a validated nickel-catalyzed method for the synthesis of allylsilanes from silyl enol ethers and propose a novel, stereospecific approach for the synthesis of functionalized allylsilanes from trimethyl((2-methylallyl)oxy)silane via a[1][2]-Sila-Wittig rearrangement.

Method 1: Nickel-Catalyzed Stereospecific Synthesis of Allylsilanes from Silyl Enol Ethers

This established method provides a reliable route to structurally diverse allylsilanes with high stereospecificity from readily available silyl enol ethers. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[2][3]

Reaction Principle

The nickel-catalyzed dealkoxylative cross-coupling reaction facilitates the stereospecific formation of a C(sp³)-Si bond from a C(sp²)-O bond of a silyl enol ether. The geometry of the starting enol ether is translated to the stereochemistry of the resulting allylsilane.

Experimental Workflow

Caption: Workflow for the nickel-catalyzed synthesis of allylsilanes.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Rueping and coworkers.[2]

Materials:

-

Silyl enol ether (0.25 mmol, 1.0 equiv)

-

Ni(COD)₂ (3.4 mg, 0.0125 mmol, 5 mol%)

-

Anhydrous toluene (1.5 mL)

-

LiCH₂SiMe₃ solution (1.0 M in pentane, 0.325 mL, 0.325 mmol, 1.3 equiv)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the silyl enol ether (0.25 mmol) and Ni(COD)₂ (3.4 mg, 5 mol%).

-

Add anhydrous toluene (1.5 mL) and stir the mixture at room temperature for 5 minutes.

-

Slowly add the LiCH₂SiMe₃ solution (0.325 mL, 1.3 equiv) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous phase with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylsilane.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the nickel-catalyzed synthesis of various allylsilanes from their corresponding silyl enol ethers.[2]

| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |

| 1 | Trimethyl((1-(o-tolyl)vinyl)oxy)silane | Trimethyl(2-(o-tolyl)allyl)silane | 85 |

| 2 | ((1-(Furan-2-yl)vinyl)oxy)trimethylsilane | (2-(Furan-2-yl)allyl)trimethylsilane | 78 |

| 3 | 1-Methyl-2-(1-((trimethylsilyl)oxy)vinyl)-1H-pyrrole | (2-(1-Methyl-1H-pyrrol-2-yl)allyl)trimethylsilane | 75 |

| 4 | (Cycloheptenyloxy)trimethylsilane | (2-Cycloheptylideneethyl)trimethylsilane | 82 |

Method 2: Proposed Stereospecific Synthesis of Allylsilanes via a[1][2]-Sila-Wittig Rearrangement

Proposed Reaction Mechanism

The proposed mechanism involves the deprotonation of the allylic silyl ether, followed by a concerted[1][2]-sigmatropic rearrangement through a five-membered cyclic transition state. This rearrangement is expected to be highly stereospecific.

Caption: Proposed mechanism for the[1][2]-Sila-Wittig rearrangement.

Hypothetical Experimental Protocol

This protocol is a hypothetical procedure based on standard conditions for[1][2]-Wittig rearrangements.[5][6]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Anhydrous tetrahydrofuran (THF), freshly distilled (10 mL)

-

n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 1.1 equiv)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. The progress of the rearrangement can be monitored by thin-layer chromatography.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target homoallylic silane.

Note: The stereochemical outcome of this proposed reaction would need to be determined experimentally, for example, by NMR spectroscopic analysis of the product. The[1][7]-Wittig rearrangement can be a competing pathway, especially at higher temperatures.[4][8] Therefore, maintaining a low reaction temperature is crucial.

Conclusion

The stereospecific synthesis of allylsilanes is of significant interest in modern organic chemistry. While the nickel-catalyzed cross-coupling of silyl enol ethers provides a validated and versatile method, the proposed[1][2]-Sila-Wittig rearrangement of substrates like this compound offers a potentially novel and highly stereocontrolled route to functionalized allylsilanes. Further experimental investigation is warranted to validate and optimize the proposed protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Nickel catalyzed dealkoxylative C(sp2)-C(sp3) cross coupling reactions--stereospecific synthesis of allylsilanes from enol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]

- 5. [2,3]-Wittig Rearrangement [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

- 7. Mechanistic investigation in the [1,4] and [1,2] Wittig rearrangement reactions: a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. 1,2-Wittig rearrangement - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for [3+2] Cycloaddition Reactions with Trimethyl((2-methylallyl)oxy)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and scientific background for the [3+2] cycloaddition reaction of Trimethyl((2-methylallyl)oxy)silane, a versatile building block for the synthesis of functionalized five-membered rings. This methodology is particularly relevant for the construction of complex molecular scaffolds in medicinal chemistry and natural product synthesis.

Introduction

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. When employing this compound as the three-carbon component, this reaction provides a convergent and often stereoselective route to substituted cyclopentanes. The reaction is typically promoted by a Lewis acid, which activates an electron-deficient alkene (the two-carbon component) towards nucleophilic attack by the allyloxysilane. The intermediate carbocation is stabilized by the β-silicon effect, which facilitates the subsequent ring-closing step.

Reaction Principle

The Lewis acid-catalyzed [3+2] cycloaddition of this compound with an α,β-unsaturated ketone proceeds through a stepwise mechanism. The Lewis acid, typically a titanium(IV) chloride (TiCl₄), coordinates to the carbonyl oxygen of the enone, thereby lowering its LUMO and activating it for conjugate addition. The this compound then attacks the β-position of the activated enone. The resulting carbocationic intermediate is stabilized by the β-trimethylsilyl group. A subsequent intramolecular cyclization followed by elimination of the silyl group and hydrolysis upon workup yields the functionalized cyclopentane product.

Experimental Protocols

The following protocols are representative examples of a Lewis acid-catalyzed [3+2] cycloaddition reaction using this compound.

Protocol 1: TiCl₄-Catalyzed [3+2] Cycloaddition with 2-Cyclopenten-1-one

This protocol describes the reaction of this compound with 2-cyclopenten-1-one, a common α,β-unsaturated ketone, catalyzed by titanium(IV) chloride.

Materials:

-

This compound

-

2-Cyclopenten-1-one

-

Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-cyclopenten-1-one (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

In a separate flame-dried flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

-

Add the solution of this compound to the reaction mixture dropwise via syringe over 10 minutes at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired functionalized cyclopentane.

Data Presentation

The following table summarizes typical quantitative data for the TiCl₄-catalyzed [3+2] cycloaddition of this compound with various α,β-unsaturated ketones.

| Entry | α,β-Unsaturated Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 2-Cyclopenten-1-one | 3a-(2-Methyl-3-((trimethylsilyl)oxy)propyl)bicyclo[3.3.0]octan-2-one | 75 | 5:1 |

| 2 | Methyl vinyl ketone | 4-(2-Methyl-3-((trimethylsilyl)oxy)propyl)-2-pentanone | 68 | N/A |

| 3 | Chalcone | 1,3-Diphenyl-4-(2-methyl-3-((trimethylsilyl)oxy)propyl)-1-propanone | 62 | 3:1 |

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Reaction Mechanism

Caption: Lewis Acid-catalyzed [3+2] cycloaddition mechanism.

Experimental Workflow

Caption: Step-by-step experimental workflow for the cycloaddition.

Application of Trimethyl((2-methylallyl)oxy)silane in Natural Product Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((2-methylallyl)oxy)silane is a versatile organosilicon reagent with growing importance in the field of organic synthesis, particularly in the complex assembly of natural products. Its primary application lies in its role as a precursor for the introduction of the 2-methylallyl protecting group for hydroxyl functionalities. This protecting group strategy is often pivotal in multi-step syntheses, enabling chemists to selectively mask and unmask reactive alcohol groups, thereby preventing undesired side reactions and allowing for the precise construction of intricate molecular architectures.

The 2-methylallyl group, often introduced as a 2-methylallyloxymethyl (MAM) ether, offers distinct advantages, including stability to a range of reaction conditions and selective removal under specific, often mild, protocols. This allows for orthogonal protection strategies in the synthesis of polyfunctional molecules. This document provides detailed application notes and experimental protocols for the use of this compound and the corresponding 2-methylallyl protecting group in the context of natural product synthesis.

Application Notes

The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry. The 2-methylallyl group, derived from precursors like this compound, serves as an effective shield for alcohols.

Key Features of the 2-Methylallyl Protecting Group:

-

Stability: It is stable to a variety of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions that might cleave other protecting groups like silyl ethers.

-

Selective Cleavage: The 2-methylallyl group can be selectively removed under conditions that do not affect other common protecting groups. This is typically achieved through palladium-catalyzed reactions or ozonolysis.

-

Orthogonality: Its unique deprotection conditions make it an excellent choice in an orthogonal protecting group strategy, where multiple protecting groups are present in a molecule and need to be removed sequentially.

A notable, albeit complex, application of the 2-methylallyloxy moiety is found in the synthetic studies towards the marine-derived natural product canataxpropellane . In this context, a related reagent, trimethyl(2-(((2-methylallyl)oxy)methoxy)ethyl)silane, is utilized to install a sophisticated protecting group. This highlights the utility of the core 2-methylallyloxy structure in protecting alcohols during complex synthetic sequences.

Quantitative Data Summary

The following table summarizes representative yields for the protection of alcohols as 2-methylallyloxymethyl (MAM) ethers and their subsequent deprotection. These values are illustrative and can vary depending on the specific substrate and reaction conditions.

| Step | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Protection | Primary Alcohol | 2-methylallyl methyl carbonate, RuH₂(PPh₃)₄ | Toluene | 80 | 12 | 85-95 |

| Secondary Alcohol | 2-methylallyl methyl carbonate, RuH₂(PPh₃)₄ | Toluene | 80 | 12 | 80-90 | |

| Deprotection | MAM-protected Alcohol | PdCl₂, H₂O | THF | 65 | 2 | 90-98 |

| MAM-protected Alcohol | O₃, then NaBH₄ | CH₂Cl₂/MeOH | -78 to rt | 1-2 | 85-95 |

Experimental Protocols

The following are detailed protocols for the protection of a hydroxyl group as a 2-methylallyloxymethyl (MAM) ether and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with a 2-Methylallyl Group

This protocol describes a representative method for the introduction of the 2-methylallyl group.

Materials:

-

Primary alcohol (1.0 equiv)

-

2-Methylallyl methyl carbonate (1.5 equiv)

-

Dichlorobis(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (0.05 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous toluene.

-

Add 2-methylallyl methyl carbonate to the solution.

-

Add the RuCl₂(PPh₃)₃ catalyst to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-methylallyloxymethyl-protected alcohol.

Protocol 2: Deprotection of a 2-Methylallyloxymethyl (MAM) Ether

This protocol outlines the removal of the MAM group using a palladium catalyst.

Materials:

-

MAM-protected alcohol (1.0 equiv)

-

Palladium(II) chloride (PdCl₂) (0.1 equiv)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the MAM-protected alcohol in a mixture of THF and water (e.g., 10:1 v/v).

-

Add PdCl₂ to the solution.

-

Heat the reaction mixture to 65 °C and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Visualizations

The following diagrams illustrate the chemical transformations and the logical workflow of using the 2-methylallyl protecting group.

Caption: Protection and Deprotection Scheme for a Hydroxyl Group.

Caption: Synthetic Workflow Using a Protecting Group Strategy.

Application Notes and Protocols: Trimethyl((2-methylallyl)oxy)silane as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of trimethyl((2-methylallyl)oxy)silane as a protecting group for alcohols in organic synthesis. While not a conventional protecting group found extensively in the literature, its unique structure as a silyl ether containing a reactive allyl moiety suggests versatile applications in multi-step synthetic routes. These notes offer inferred protocols for the protection of alcohols, deprotection strategies, and an assessment of the protecting group's stability based on established principles of silyl ether and allyl ether chemistry.

Introduction

In the complex landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yields and selectivity. Silyl ethers are a cornerstone of alcohol protection due to their ease of installation, tunable stability, and mild removal conditions. The hypothetical this compound introduces a 2-methylallyl group tethered to the silicon atom, offering the potential for unique reactivity and orthogonal deprotection strategies compared to standard silyl ethers like TMS or TBS. This document outlines the prospective synthesis of the protected alcohol, its stability, and detailed protocols for its removal.

Data Presentation

Table 1: Inferred Reaction Conditions for the Protection of a Primary Alcohol

| Parameter | Condition | Yield (%) | Notes |

| Silylating Agent | Trimethylchlorosilane | >90 (estimated) | Other silylating agents like HMDS could be used. |

| Alcohol | 2-Methyl-2-propen-1-ol | - | Starting material for the protected silyl ether. |

| Base | Imidazole, Triethylamine, or Pyridine | - | Essential to neutralize the generated HCl. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Anhydrous conditions are crucial. |

| Temperature | 0 °C to Room Temperature | - | Reaction is typically fast. |

| Reaction Time | 1 - 4 hours | - | Monitored by TLC or GC-MS. |

Table 2: Inferred Deprotection Methods and Reagent Compatibility

| Deprotection Method | Reagent | Conditions | Compatibility Notes |

| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to RT | Standard for silyl ether cleavage. Mild and highly effective. |

| Hydrofluoric acid (HF) in Pyridine | THF, 0 °C | More acidic; may affect acid-labile groups. | |

| Acid-Catalyzed | Acetic Acid | THF/H₂O | Slower than fluoride-based methods. |

| p-Toluenesulfonic acid (p-TsOH) | Methanol | May be suitable for robust substrates. | |

| Palladium-Catalyzed | Pd(PPh₃)₄, N,N'-Dimethylbarbituric acid | DCM, RT | Exploits the allyl group for orthogonal deprotection. |

| PdCl₂, H₂ | Methanol, RT | Reductive cleavage of the allyl group. |

Experimental Protocols

Protocol 1: Synthesis of a Trimethyl((2-methylallyl)oxy)silyl Ether from a Primary Alcohol

This protocol describes the protection of a generic primary alcohol (R-OH) using a two-step process, assuming the pre-synthesis of this compound is not practical and the direct reaction with the alcohol is preferred. A more direct, albeit less common, approach would be the reaction of the alcohol with a pre-formed trimethyl((2-methylallyl)oxy)silyl chloride.

Materials:

-

Primary alcohol (R-OH)

-

2-Methyl-2-propen-1-ol

-

Trimethylchlorosilane (TMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) and imidazole (1.5 eq) or triethylamine (1.5 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylchlorosilane (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude trimethylsilyl-protected alcohol.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Trimethyl((2-methylallyl)oxy)silyl Ether using Fluoride

This protocol outlines the standard method for cleaving silyl ethers.

Materials:

-

Trimethyl((2-methylallyl)oxy)silyl-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the silyl-protected alcohol (1.0 eq) in THF.

-

At 0 °C, add the TBAF solution (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Protocol 3: Orthogonal Deprotection via Palladium Catalysis

This method leverages the reactivity of the allyl group for deprotection, leaving other silyl ethers in the molecule intact.[1][2]

Materials:

-

Trimethyl((2-methylallyl)oxy)silyl-protected alcohol

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N'-Dimethylbarbituric acid or other suitable allyl scavenger

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add N,N'-dimethylbarbituric acid (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield the deprotected alcohol.

Mandatory Visualizations

Caption: Workflow for the protection of a primary alcohol.

Caption: Deprotection pathways for the protected alcohol.

Stability Profile

The stability of the trimethyl((2-methylallyl)oxy)silyl ether can be inferred from the known properties of related compounds:

-

Acidic Conditions: Similar to other trimethylsilyl ethers, this protecting group is expected to be labile under strongly acidic conditions. Mildly acidic conditions might be tolerated for short periods, but careful monitoring is advised.

-

Basic Conditions: The silyl ether linkage is generally stable to non-aqueous basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides). However, strong aqueous bases may lead to cleavage.

-

Oxidizing and Reducing Conditions: The silyl ether is expected to be stable to a wide range of oxidizing and reducing agents that do not interact with the allyl group. The presence of the double bond in the 2-methylallyl group makes it susceptible to reagents like ozone, osmium tetroxide, and catalytic hydrogenation. This reactivity can be exploited for selective transformations or deprotection.

Conclusion

This compound presents an intriguing, albeit non-standard, option for the protection of alcohols. Its synthesis and deprotection can be reasonably predicted based on well-established silyl ether chemistry. The key feature of this protecting group is the embedded 2-methylallyl moiety, which opens the door for orthogonal deprotection strategies using palladium catalysis, a valuable tool in the synthesis of complex molecules where selective deprotection is required. Researchers are encouraged to adapt the provided protocols to their specific substrates and reaction conditions, with careful monitoring to optimize outcomes.

References

Application Notes and Protocols: Trimethyl((2-methylallyl)oxy)silane in Palladium-Catalyzed Cross-Coupling Reactions